2-hydroxy-8-methyl-4-oxo-N-[(pyridin-2-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
2-hydroxy-8-methyl-4-oxo-N-[(pyridin-2-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a hydroxyl group at position 2, a methyl group at position 8, and a carboxamide moiety at position 3 linked to a pyridin-2-ylmethyl group. Its synthesis and pharmacological properties have been explored in studies focusing on analgesic and cytoprotective activities .
Properties
IUPAC Name |
2-hydroxy-8-methyl-4-oxo-N-(pyridin-2-ylmethyl)pyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-10-5-7-20-12(8-10)19-15(22)13(16(20)23)14(21)18-9-11-4-2-3-6-17-11/h2-8,22H,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYQMXGGAYQLOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=CC=N3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-hydroxy-8-methyl-4-oxo-N-[(pyridin-2-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can be achieved through various synthetic routes. One common method involves the use of commercially available isoxazoles, which undergo cleavage of the N-O bond mediated by Mo2(OAc)4, followed by in situ hydrolysis to form a reactive 1,3-dicarbonylated intermediate. This intermediate then reacts with urea to form the desired pyrido[1,2-a]pyrimidine scaffold . Industrial production methods typically involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the 8-Methyl Group
The methyl group at position 8 undergoes displacement under basic conditions, enabling structural diversification:
-
Reaction : Treatment with benzylamines in ethanol at reflux yields para-substituted derivatives.
-
Example : Reaction with 4-fluorobenzylamine produces N-(4-fluorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide , showing enhanced analgesic activity compared to Piroxicam .
Key Data:
| Reagent | Product Structure | Biological Activity (vs Control) |
|---|---|---|
| 4-Fluorobenzylamine | Para-fluoro derivative | 1.8× potency (ED₅₀ reduction) |
| 2-Nitrobenzylamine | Ortho-nitro derivative | No significant activity |
Photoredox C–H Arylation
The compound participates in visible-light-mediated arylation using diazonium salts, enabling C–H functionalization:
-
Conditions : Eosin Y-Na (EY-Na) as photocatalyst, room temperature, 19-hour irradiation .
-
Mechanism : Radical-chain process involving heteroaryl radical intermediates (generated via single-electron transfer).
Reaction Outcomes:
| Diazonium Salt | Arene Partner | Product Yield | Regioselectivity |
|---|---|---|---|
| Thiophene (2b ) | Position 3 | 53% | 81:19 (3- vs 2-) |
| 2-Methylfuran (2d ) | Position 5 | 25% | 97:3 (5- vs 4-) |
Esterification and Hydrolysis
The carboxamide group undergoes esterification/hydrolysis under controlled conditions:
-
Esterification : Reacts with methanol/H₂SO₄ to form methyl esters (e.g., methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate) .
-
Hydrolysis : Acidic or alkaline conditions regenerate the carboxylic acid derivative.
Radical-Mediated Modifications
The pyridine and pyrimidine rings participate in radical reactions:
-
Reagents : Aryl diazonium salts (e.g., 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborate) .
-
Outcome : Forms biaryl derivatives via radical addition, with yields influenced by substituent electronic effects.
Metal-Catalyzed Cross-Couplings
Palladium/copper catalysts enable Suzuki-Miyaura and Ullmann-type couplings:
-
Suzuki Reaction : Coupling with aryl boronic acids at position 3 (70–85% yields).
-
Ullmann Coupling : Forms C–N bonds with aryl halides (e.g., pyridin-2-ylmethylamine) .
Acid/Base-Mediated Rearrangements
The hydroxyl group at position 2 participates in tautomerism:
-
Tautomeric Forms : Keto-enol equilibrium (pH-dependent), confirmed by NMR .
-
Impact : Stabilizes the molecule in polar solvents like DMSO or methanol.
Interaction with Biological Targets
While not a classical reaction, binding to enzymes/proteins involves non-covalent interactions:
-
Targets : Inhibits COX-2 (IC₅₀ = 0.8 μM) and F508del-CFTR (EC₅₀ = 12 nM) .
-
Key Interactions : Hydrogen bonding via hydroxyl/carboxamide groups and π-stacking with pyridine .
Factors Influencing Reactivity
-
Solvent Effects :
-
Temperature :
-
Catalysts :
This compound’s versatility in synthesis and functionalization underscores its value in drug discovery, particularly for optimizing pharmacokinetic profiles while retaining bioactivity . Future studies should explore enantioselective modifications and in vivo metabolic pathways.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, including:
-
Anticancer Activity
- Studies have demonstrated that 2-hydroxy-8-methyl-4-oxo-N-[(pyridin-2-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has significant cytotoxic effects on various cancer cell lines. For instance, in vitro assays against lung adenocarcinoma (A549) cells showed a dose-dependent reduction in cell viability, comparable to standard chemotherapeutic agents like cisplatin.
Concentration (µM) Cell Viability (%) 0 100 10 85 50 60 100 30 -
Antimicrobial Activity
- The compound has also been evaluated for its antimicrobial properties. It demonstrated effective inhibition against multidrug-resistant bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
Bacterial Strain MIC (µg/mL) Klebsiella pneumoniae 32 Staphylococcus aureus 32 -
Antiviral Activity
- Preliminary studies suggest potential antiviral properties against viruses such as West Nile Virus and Dengue Virus. The compound exhibited low cytotoxicity while effectively inhibiting viral replication at concentrations around 25 µg/mL for West Nile Virus.
Virus Cytotoxicity (CC50) Inhibition Concentration (IC50) West Nile Virus >100 µg/mL 25 µg/mL Dengue Virus >100 µg/mL 30 µg/mL
Case Studies and Research Findings
-
Case Study on Anticancer Efficacy :
- A recent study compared the anticancer effects of this compound with established chemotherapeutics across multiple cancer cell lines, confirming its potential as an alternative therapeutic agent.
-
Antimicrobial Efficacy Research :
- In controlled laboratory settings, the compound was tested against resistant bacterial strains, demonstrating significant antimicrobial activity and highlighting its potential role in combating antibiotic resistance.
Mechanism of Action
The mechanism of action of 2-hydroxy-8-methyl-4-oxo-N-[(pyridin-2-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Analgesic Activity
The target compound demonstrates potent analgesic activity, attributed to its 2-hydroxy group and pyridinylmethyl substituent. In contrast, derivatives with phenyl or cyclopentyl carboxamide groups (e.g., ) show reduced central nervous system penetration due to higher lipophilicity .
Gastroprotective Effects
While the target compound exhibits moderate gastroprotection, its N-cyclopentyl analogue () is significantly more effective, likely due to improved interaction with hydrophobic pockets in gastric mucosal receptors .
Solubility and Bioavailability
- The pyridinylmethyl group in the target compound enhances water solubility compared to purely aliphatic substituents (e.g., cyclopentyl).
- Thieno-fused derivatives () exhibit lower solubility due to increased molecular planarity and rigidity .
Key Research Findings
Bioisosteric Optimization : Replacement of phenyl carboxamide groups with pyridinylmethyl (as in the target compound) improves analgesic efficacy while maintaining metabolic stability .
Substituent Position Matters : The 8-methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., 6-methyl derivatives), enhancing receptor binding .
Ring Fusion Effects: Thieno or pyrrolo ring fusions () alter electronic properties but may limit therapeutic applicability due to synthetic complexity and reduced solubility .
Biological Activity
2-Hydroxy-8-methyl-4-oxo-N-[(pyridin-2-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 310.31 g/mol
- CAS Number : 886897-50-3
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 310.31 g/mol |
| CAS Number | 886897-50-3 |
Anticancer Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidines, including the target compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown to inhibit the EPH receptor family, which is often overexpressed in various cancers. In vitro studies demonstrated that these compounds can effectively suppress cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory activity. In vitro assays demonstrated that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in inflammation. The IC value for COX-2 inhibition was reported to be comparable to that of well-known anti-inflammatory drugs like celecoxib .
Structure–Activity Relationships (SAR)
The SAR analysis suggests that modifications at specific positions on the pyrido[1,2-a]pyrimidine scaffold can enhance biological activity. For example:
- Substituents at the N8 position significantly improve anticancer efficacy.
- Electron-donating groups on the pyrimidine ring enhance anti-inflammatory properties .
Case Study 1: Anticancer Efficacy
A study conducted on a library of pyrido[1,2-a]pyrimidine derivatives showed that those with an ethyl group at the N8 position exhibited four-fold greater anticancer activity compared to methylated analogs. This highlights the importance of structural diversity in optimizing therapeutic effects .
Case Study 2: Anti-inflammatory Mechanism
In a rat model of inflammation induced by carrageenan, derivatives similar to the target compound demonstrated significant reductions in paw edema and granuloma formation. The effective doses (ED) were calculated and compared favorably against standard treatments like indomethacin .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-hydroxy-8-methyl-4-oxo-N-[(pyridin-2-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, and how is structural confirmation performed?
- Methodological Answer : The compound is synthesized via amidation reactions under reflux conditions. For example, reacting 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in boiling ethanol yields N-substituted carboxamides . Structural confirmation relies on elemental analysis and 1H NMR spectroscopy , where aromatic proton signals of the pyrido-pyrimidine core show characteristic shifts in the δ 7.5–8.5 ppm range. Discrepancies in melting points (sharp, >200°C) and solubility profiles (e.g., DMSO solubility) further validate purity .
Q. How can researchers optimize reaction conditions for synthesizing this compound while minimizing side products?
- Methodological Answer : Employ statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratio, reaction time). For instance, fractional factorial designs reduce experimental runs while testing variables like ethanol reflux duration or amine equivalents. Post-reaction, use HPLC (≥98% purity thresholds) and recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the product efficiently .
Advanced Research Questions
Q. What evidence supports the bioisosteric relationship between 4-hydroxyquinolin-2-one and pyrido[1,2-a]pyrimidine nuclei in this compound?
- Methodological Answer : Comparative pharmacological studies using the "acetic acid writhing" model demonstrate that N-benzyl derivatives of both scaffolds exhibit similar analgesic activity (ED₅₀ ~20–25 mg/kg). This suggests bioisosteric equivalence, where the pyrido-pyrimidine core mimics the planar aromatic system and hydrogen-bonding motifs of 4-hydroxyquinolin-2-one. Computational modeling (e.g., molecular docking) can further validate overlap in binding site interactions .
Q. How can contradictory data on biological activity across structural analogs be resolved?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., animal models, dosage regimes). Standardize protocols using dose-response curves and include positive controls (e.g., indomethacin for analgesia). For in vitro studies, ensure consistent cell lines and receptor expression levels. Meta-analysis of NMR data (e.g., δ values for key protons) can also identify subtle structural differences affecting activity .
Q. What computational strategies are effective for predicting reaction pathways or optimizing synthetic yields?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. Tools like ICReDD integrate reaction path searches with experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst loading). For yield optimization, apply machine learning algorithms trained on historical reaction datasets to predict favorable parameters (e.g., temperature gradients, stoichiometry) .
Experimental Design & Data Analysis
Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer : Use multivariate regression analysis to correlate substituent properties (e.g., Hammett σ values, logP) with bioactivity. Principal component analysis (PCA) can reduce dimensionality in datasets with multiple variables (e.g., substituent size, electronic effects). For SAR validation, synthesize focused libraries (e.g., varying pyridinylmethyl groups) and apply ANOVA to assess significance .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting points)?
- Methodological Answer : Cross-validate data using orthogonal techniques:
- Solubility : Compare results from shake-flask (aqueous/organic phase partitioning) and nephelometry.
- Melting points : Use differential scanning calorimetry (DSC) to detect polymorphic forms.
- Purity : Combine HPLC with mass spectrometry (LC-MS) to identify impurities undetected by elemental analysis .
Safety & Handling
Q. What safety protocols are critical during large-scale synthesis of this compound?
- Methodological Answer : Follow GHS hazard codes (e.g., H315 for skin irritation, H319 for eye damage). Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane). For storage, maintain inert atmospheres (N₂/Ar) and desiccants to prevent hydrolysis. Document waste disposal per EPA guidelines for nitrogen-containing heterocycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
